

An In-depth Technical Guide to 3,4-Ethylenedioxymethcathinone (EDMC) Hydrochloride

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Compound of Interest

Compound Name: 3,4-EDMC hydrochloride

Cat. No.: B593050

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Introduction

3,4-Ethylenedioxymethcathinone hydrochloride (3,4-EDMC HCl), also known as bk-EDMA, is a synthetic cathinone and a structural analog of methylone. As a member of the substituted cathinone class, it is categorized as a designer drug with limited official research into its pharmacological and toxicological profile. This guide provides a comprehensive overview of the available technical information on **3,4-EDMC hydrochloride**, including its chemical properties, mechanism of action, and relevant experimental data. Due to the scarcity of data specifically on 3,4-EDMC, information from its close analog, methylone, is included for comparative purposes.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3,4-EDMC hydrochloride** are summarized in the table below.

Property	Value	Reference
CAS Number	30253-44-2	[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₃ • HCl	[1]
Molecular Weight	257.7 g/mol	[1]
IUPAC Name	1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)propan-1-one hydrochloride	[2]
Synonyms	bk-EDMA, 3,4-Ethylenedioxymethcathinone hydrochloride	[2]
Appearance	Crystalline solid	[1]

Pharmacological Profile

Mechanism of Action

3,4-EDMC is classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] Its primary mechanism of action involves the reversal of the normal function of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4] This leads to an increased efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[3]

In Vitro Efficacy

The potency of 3,4-EDMC as a monoamine releaser has been quantified in studies using rat brain synaptosomes. The half-maximal effective concentrations (EC₅₀) for the release of serotonin, norepinephrine, and dopamine are presented below. For comparison, the potencies of 3,4-EDMC were found to be approximately 1.4-fold, 2.2-fold, and 3.7-fold lower than those of methylone for serotonin, norepinephrine, and dopamine release, respectively.[2]

Monoamine Transporter	EC ₅₀ Value (nM)
Serotonin (SERT)	347
Norepinephrine (NET)	327
Dopamine (DAT)	496

Data obtained from in vitro monoamine release assays using rat brain synaptosomes.[2]

Pharmacokinetics

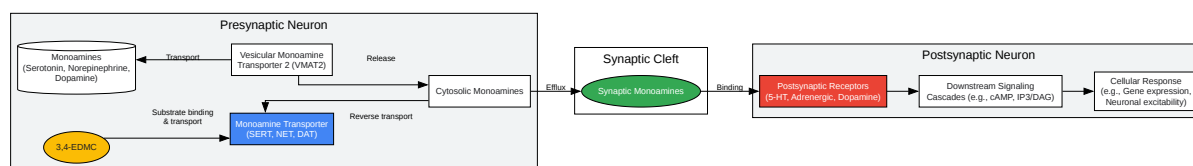
Specific pharmacokinetic data for **3,4-EDMC hydrochloride** is not readily available in the scientific literature. However, data from its structural analog, methylone, can provide valuable insights. The table below summarizes the pharmacokinetic parameters of methylone in humans after oral administration.[5][6]

Dose (mg)	C _{max} (ng/mL)	T _{max} (h)	AUC ₀₋₂₄ (h·ng/mL)	T _{1/2} (h)
50	153	1.5	1042.8	5.8
100	304	2.0	2441.2	6.4
150	355	2.0	3524.4	6.9
200	604	2.0	5067.9	6.4

C_{max}: Maximum plasma concentration, T_{max}: Time to reach maximum plasma concentration, AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours, T_{1/2}: Elimination half-life.

Signaling Pathway

The signaling pathway of 3,4-EDMC as a monoamine releasing agent is initiated by its interaction with presynaptic monoamine transporters. The subsequent increase in synaptic concentrations of serotonin, norepinephrine, and dopamine leads to the activation of their respective postsynaptic receptors, triggering a cascade of intracellular events.



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Caption: Proposed signaling pathway for 3,4-EDMC as a monoamine releasing agent.

Experimental Protocols

Due to the limited availability of specific experimental protocols for 3,4-EDMC, the following sections provide generalized methodologies for key experiments based on studies of related synthetic cathinones.

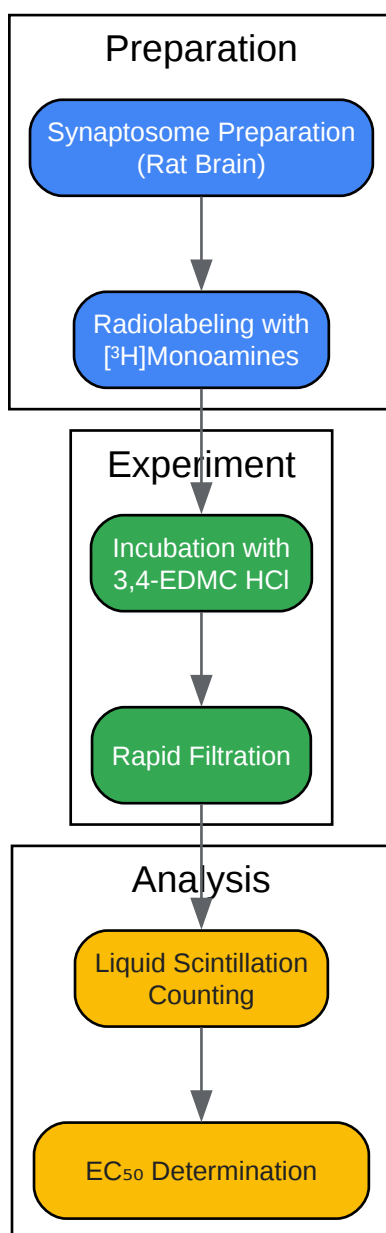
Monoamine Release Assay (In Vitro)

Objective: To determine the potency and efficacy of 3,4-EDMC in inducing the release of serotonin, norepinephrine, and dopamine from rat brain synaptosomes.

Methodology:

- **Synaptosome Preparation:** Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) using differential centrifugation.
- **Radiolabeling:** Preload the synaptosomes with the respective radiolabeled monoamine ($[^3\text{H}]5\text{-HT}$, $[^3\text{H}]NE$, or $[^3\text{H}]DA$).
- **Drug Incubation:** Incubate the radiolabeled synaptosomes with varying concentrations of **3,4-EDMC hydrochloride**.

- **Release Measurement:** Terminate the reaction and separate the supernatant from the synaptosomes by rapid filtration.
- **Quantification:** Measure the amount of radioactivity in the supernatant and the synaptosomes using liquid scintillation counting.
- **Data Analysis:** Calculate the percentage of total radioactivity released for each drug concentration and determine the EC₅₀ value by non-linear regression analysis.



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Caption: Experimental workflow for an in vitro monoamine release assay.

Analytical Characterization (GC-MS and HPLC)

Objective: To identify and quantify **3,4-EDMC hydrochloride** in a given sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- **Sample Preparation:** Dissolve the sample in a suitable organic solvent (e.g., methanol). Derivatization may be necessary to improve volatility and thermal stability.
- **GC Separation:** Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). Use a temperature program to separate the components of the sample.
- **MS Detection:** The eluting compounds are introduced into a mass spectrometer. The mass spectrum of the compound is obtained, providing information about its molecular weight and fragmentation pattern.
- **Identification:** Compare the retention time and mass spectrum of the analyte to a certified reference standard of **3,4-EDMC hydrochloride**.

High-Performance Liquid Chromatography (HPLC) Protocol:

- **Sample Preparation:** Dissolve the sample in the mobile phase.
- **HPLC Separation:** Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). Use an isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
- **Detection:** Use a UV detector set at a wavelength where 3,4-EDMC shows significant absorbance.
- **Quantification:** Compare the peak area of the analyte to a calibration curve generated from certified reference standards of **3,4-EDMC hydrochloride**.

Conclusion

3,4-EDMC hydrochloride is a synthetic cathinone that functions as a non-selective monoamine releasing agent. While its precise pharmacological and toxicological properties are not extensively documented, its structural and mechanistic similarity to methylone provides a basis for understanding its potential effects. The information and protocols presented in this guide are intended to serve as a foundational resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Further research is imperative to fully characterize the in vivo effects, metabolic pathways, and potential therapeutic or toxicological implications of this compound.

Disclaimer: **3,4-EDMC hydrochloride** is a research chemical and is not intended for human or veterinary use. The information provided in this document is for scientific and research purposes only.

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